molecular formula C14H22O B14803763 8-Isopropyl-5-methyl-4,4A,5,6,7,8-hexahydronaphthalen-2(3H)-one

8-Isopropyl-5-methyl-4,4A,5,6,7,8-hexahydronaphthalen-2(3H)-one

Cat. No.: B14803763
M. Wt: 206.32 g/mol
InChI Key: AQNMVDGKNNYAEW-UHFFFAOYSA-N
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Description

8-Isopropyl-5-methyl-4,4A,5,6,7,8-hexahydronaphthalen-2(3H)-one is an organic compound that belongs to the class of naphthalenes These compounds are characterized by their fused ring structure, which consists of two benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Isopropyl-5-methyl-4,4A,5,6,7,8-hexahydronaphthalen-2(3H)-one typically involves multi-step organic reactions. One common approach might include:

    Aldol Condensation: Combining an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone.

    Cyclization: The β-hydroxy ketone undergoes cyclization to form the naphthalene ring structure.

    Functional Group Modification: Introducing the isopropyl and methyl groups through alkylation reactions.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions (temperature, pressure) would be fine-tuned to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form ketones or carboxylic acids.

    Reduction: Reduction reactions might involve hydrogenation using catalysts like palladium on carbon to reduce double bonds or carbonyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), alkyl halides.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

8-Isopropyl-5-methyl-4,4A,5,6,7,8-hexahydronaphthalen-2(3H)-one could have various applications in scientific research:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying biochemical pathways involving naphthalene derivatives.

    Medicine: Investigating its potential as a pharmacophore in drug design.

    Industry: Use as a precursor in the manufacture of dyes, fragrances, or other industrial chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene: The parent compound with a simpler structure.

    Tetralin: A hydrogenated derivative of naphthalene.

    Decalin: Another hydrogenated naphthalene derivative with a different ring structure.

Uniqueness

8-Isopropyl-5-methyl-4,4A,5,6,7,8-hexahydronaphthalen-2(3H)-one is unique due to its specific functional groups, which can impart distinct chemical and physical properties

Properties

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

5-methyl-8-propan-2-yl-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one

InChI

InChI=1S/C14H22O/c1-9(2)12-6-4-10(3)13-7-5-11(15)8-14(12)13/h8-10,12-13H,4-7H2,1-3H3

InChI Key

AQNMVDGKNNYAEW-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C2=CC(=O)CCC12)C(C)C

Origin of Product

United States

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